SB 657510
CAS No.: 474960-44-6
Cat. No.: VC0004607
Molecular Formula: C19H22BrClN2O5S
Molecular Weight: 505.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 474960-44-6 |
---|---|
Molecular Formula | C19H22BrClN2O5S |
Molecular Weight | 505.8 g/mol |
IUPAC Name | 2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide |
Standard InChI | InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 |
Standard InChI Key | KQCZCINJGIRLCD-CYBMUJFWSA-N |
Isomeric SMILES | CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl |
SMILES | CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl |
Canonical SMILES | CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl |
Chemical and Pharmacological Profile of SB 657510
Structural and Physicochemical Properties
SB 657510 is characterized by a sulfonamide backbone with a brominated aromatic ring and a chlorinated benzyloxy group. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 505.81 g/mol | |
Formula | ||
CAS Number | 474960-44-6 | |
Solubility | Compatible with 1% DMSO | |
Storage | Room temperature |
The compound’s stereochemistry, including an -configured oxazolidinone moiety, enhances its receptor-binding specificity .
Receptor Binding and Selectivity
SB 657510 antagonizes UT receptors across species with nanomolar affinity:
Species | (nM) | Functional | Source |
---|---|---|---|
Human | 61 | 180 nM (Ca mobilization) | |
Monkey | 17 | N/A | |
Rat | 65 | 50–189 nM (aortic contraction) | |
Mouse | 56 | N/A |
Competitive binding assays using SB-657510 confirmed reversible interaction with the UT receptor’s orthosteric site, shared with endogenous urotensin-II (U-II) . The compound shows >100-fold selectivity over 86 off-target receptors, including angiotensin II and endothelin-1 receptors .
Mechanisms of Action and Signaling Pathways
Inhibition of Neuropathic Pain
In a chronic constriction injury (CCI) rat model, intrathecal SB-657510 (10–100 µg/day) reduced mechanical allodynia and thermal hyperalgesia by suppressing the JNK/NF-κB pathway . Key findings include:
-
Dose-dependent analgesia: Middle (30 µg) and high (100 µg) doses increased mechanical withdrawal thresholds (MWT) by 40–60% and thermal withdrawal latencies (TWL) by 35–55% versus CCI controls .
-
Cytokine modulation: SB-657510 downregulated spinal IL-1β, IL-6, and TNF-α levels by 50–70% .
-
Pathway inhibition: Reduced phosphorylation of JNK (p-JNK) and nuclear translocation of NF-κB p65 by 60–80%, confirmed via Western blot and immunofluorescence .
Vascular and Metabolic Effects
SB-657510 reversed U-II-induced aortic contractions (EC = 50–189 nM) and attenuated diabetes-associated atherosclerosis in mice by 40–50% . In human endothelial cells, it inhibited U-II-mediated VCAM-1 expression, reducing monocyte adhesion by 30–45% .
Therapeutic Applications and Preclinical Evidence
Neuroinflammatory Disorders
SB-657510’s suppression of spinal JNK/NF-κB signaling positions it as a candidate for neuropathic pain management . Its efficacy parallels gabapentin but with a distinct mechanism .
Cardiovascular Diseases
In rodent models, SB-657510:
-
Reduced atherosclerotic plaque formation by 35% in diabetic mice .
-
Antagonized U-II-induced hypertension (30% reduction in systolic BP) .
Limitations and Discontinuation
Despite promising data, SB-657510 was withdrawn from commercial markets in 2025 due to strategic decisions by GlaxoSmithKline and Tocris Bioscience . No clinical trials were initiated, leaving its human efficacy unproven.
Comparative Pharmacology with UT Receptor Ligands
SB-657510 shares structural similarities with SB-706375, another sulfonamide antagonist, but differs in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume